molecular formula C7H11ClFNO B1489312 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 2002031-64-1

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1489312
CAS No.: 2002031-64-1
M. Wt: 179.62 g/mol
InChI Key: DBXUIJFTBRJXSK-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a fluorinated organic compound that contains a pyrrolidine ring and a chloro group

Properties

IUPAC Name

2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUIJFTBRJXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Fluorine Atom: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Chlorination: : The chloro group can be introduced using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

  • Formation of the Ketone: : The final step involves the oxidation of the corresponding alcohol to form the ketone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid or ester.

  • Reduction: : Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution: : Substitution reactions can replace the chloro or fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation: : The major products include carboxylic acids and esters.

  • Reduction: : The major product is the corresponding alcohol.

  • Substitution: : The products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that it may interact with neurotransmitter systems, enhancing synaptic transmission and neuronal activity. Its structural features suggest that it could serve as a stimulant, potentially increasing dopamine and norepinephrine levels in the brain .

Neuroscience

Studies have focused on the compound's effects on pain modulation through its action on sodium channels, specifically Na v 1.7 blockers. The design of related compounds aims to improve selectivity and drug-like properties while minimizing side effects, indicating a promising avenue for pain management therapies .

Organic Synthesis

In organic chemistry, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction, making it a valuable reagent in synthetic pathways.

Case Study 1: Pain Management Research

A recent study explored the efficacy of compounds similar to this compound as Na v 1.7 blockers. The findings demonstrated that these compounds exhibited significant analgesic effects in rodent models of both inflammatory and neuropathic pain, highlighting their potential for developing new pain relief medications .

Case Study 2: Neurotransmitter Interaction

Research into the compound's interaction with neurotransmitter systems revealed that it could modulate dopamine release, suggesting applications in treating conditions like ADHD or depression. The study emphasized the importance of further exploring its pharmacological profile to fully understand its therapeutic potential .

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is unique due to its combination of fluorine and chloro groups on a pyrrolidine ring. Similar compounds include:

  • 2-Chloro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the fluorine atom.

  • 2-Fluoro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the chloro atom.

  • 2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one: : Similar structure but with a piperidine ring instead of pyrrolidine.

Biological Activity

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, with the chemical formula C7_7H11_{11}ClFNO, is a synthetic compound that falls within the category of amphetamines. Its structure features a pyrrolidine ring substituted with a fluorine atom and a chloropropanone moiety. This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activity, particularly its interaction with neurotransmitter systems.

PropertyDetails
Molecular FormulaC7_7H11_{11}ClFNO
Molecular Weight179.62 g/mol
CAS Number2002031-69-6
PurityTypically ≥ 95%
IUPAC NameThis compound

The biological activity of this compound is primarily linked to its stimulant properties. It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine , leading to increased synaptic transmission and neuronal activity. This mechanism suggests potential applications in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Stimulant Activity : Similar to other amphetamines, it may increase alertness and energy levels.
  • Neurotransmitter Modulation : Potential interactions with dopamine and norepinephrine pathways can affect mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Here are notable findings:

  • Neuropharmacological Studies :
    • A study demonstrated that compounds with similar structures could significantly elevate dopamine levels in rodent models, suggesting potential for treating ADHD or depression-like symptoms .
  • Toxicological Assessments :
    • Toxicity studies indicated that while some derivatives exhibit stimulant properties, they also pose risks for neurotoxicity at higher doses, necessitating careful dosage regulation .
  • Comparative Studies :
    • Research comparing various amphetamines highlighted that structural modifications, like the introduction of a fluorine atom, can enhance receptor binding affinities, potentially leading to more potent stimulatory effects .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction between 3-fluoropyrrolidine and chloropropanone in the presence of a base like sodium hydroxide. This process can be optimized for high yield and purity in industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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